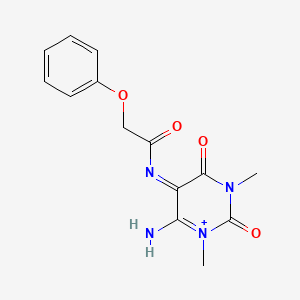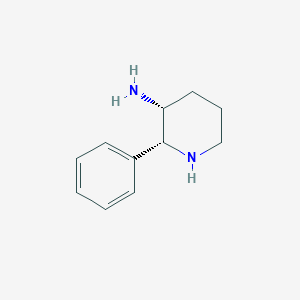
3-BETA-BROMO-IMPERIALINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BETA-BROMO-IMPERIALINE is a steroid alkaloid derivative of Imperialine, which is extracted from plants such as Petilium eduardi and Petilium raddeanae. This compound is known for its role as an M2 muscarinic receptor antagonist and a myorelaxant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-BETA-BROMO-IMPERIALINE typically involves the bromination of Imperialine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-BETA-BROMO-IMPERIALINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its structure
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-BETA-BROMO-IMPERIALINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of respiratory and muscular disorders.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
3-BETA-BROMO-IMPERIALINE exerts its effects primarily through antagonism of the M2 muscarinic receptors. This interaction inhibits the action of acetylcholine, leading to muscle relaxation and other physiological effects. The compound also influences various molecular pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Imperialine: The parent compound from which 3-BETA-BROMO-IMPERIALINE is derived.
Verticine: Another alkaloid with similar biological activities.
Delavir: A related compound with comparable pharmacological properties.
Uniqueness: this compound is unique due to its specific bromination, which imparts distinct chemical and biological properties. This modification enhances its receptor binding affinity and therapeutic potential compared to its parent compound and other similar alkaloids .
Propriétés
Numéro CAS |
176039-27-3 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;7-[[4-[[4-[4-[[5-amino-4-sulfo-2-(2-sulfoethoxysulfonyl)phenyl]diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1169674.png)
![4-fluoro-N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1169685.png)

